4-((4-Methoxybenzyloxy)methyl)piperidine
Description
4-((4-Methoxybenzyloxy)methyl)piperidine (CAS: 37581-27-4) is a piperidine derivative substituted with a 4-methoxybenzyloxymethyl group. Its molecular formula is C₁₃H₁₉NO·HCl (hydrochloride salt form), and it is commonly used as an intermediate in medicinal chemistry and drug discovery . The compound’s structure combines a piperidine ring with a methoxy-substituted benzyl ether, which confers unique physicochemical and biological properties.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMSBMNSOAHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 4-(Dimethoxymethyl)pyridine
- React 4-pyridinecarboxaldehyde with a methylating agent such as dimethyl carbonate or trimethyl orthoformate.
- Use a protonic acid catalyst (e.g., toluenesulfonic acid) or solid acid catalyst (e.g., acid clay, phosphotungstic acid).
- Reaction conditions: 20–80 °C for 4–12 hours.
- Molar ratio: 4-pyridinecarboxaldehyde to methylating agent approximately 1:2 to 1:4.
- Result: 4-(dimethoxymethyl)pyridine intermediate.
Step 2: Catalytic Hydrogenation to 4-(Dimethoxymethyl)piperidine
- Dissolve the intermediate in an organic solvent such as toluene or methanol.
- Add a noble metal supported catalyst (ruthenium on carbon or titanium oxide, Ru/C or Ru/TiO2) with 15% ruthenium loading.
- Replace atmosphere with nitrogen, then introduce hydrogen gas.
- Reaction conditions: 40–100 °C, 2–4 MPa hydrogen pressure, 2–12 hours.
- After reaction, cool, filter to recover catalyst, and distill under reduced pressure.
- Yield: typically ≥96%, purity ≥99% by gas chromatography.
- Catalyst and solvent are recyclable.
Example Data Summary
| Parameter | Conditions/Values |
|---|---|
| Starting material | 4-pyridinecarboxaldehyde (100 g) |
| Methylating agent | Dimethyl carbonate (336.4 g) or trimethyl orthoformate (198.2 g) |
| Catalyst (Step 1) | Toluene sulfonic acid (0.5 g) or acid clay |
| Reaction temp. (Step 1) | 30 °C |
| Reaction time (Step 1) | 12 hours |
| Catalyst (Step 2) | Ru/C or Ru/TiO2 (15% Ru, ~21 g) |
| Hydrogen pressure (Step 2) | 2–4 MPa |
| Reaction temp. (Step 2) | 50–100 °C |
| Reaction time (Step 2) | 2–7 hours |
| Yield (Step 2) | 96.9% |
| Purity (GC) | 99.4% |
This method demonstrates a mild, efficient, and scalable approach to preparing 4-substituted piperidines with high yield and purity.
Application to 4-((4-Methoxybenzyloxy)methyl)piperidine
For the target compound, the key difference is the presence of the 4-methoxybenzyloxy substituent. This group can be introduced via:
-
- 4-(hydroxymethyl)piperidine is reacted with 4-methoxybenzyl chloride/bromide under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as DMF or acetonitrile.
- Reaction temperature typically ranges from room temperature to 80 °C.
- This nucleophilic substitution yields the desired 4-((4-methoxybenzyloxy)methyl)piperidine.
Protection and deprotection strategies:
- The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols and can be introduced via standard etherification.
- PMB ethers are stable under many conditions and can be selectively removed if necessary.
Typical Reaction Scheme
Synthesis of 4-(hydroxymethyl)piperidine:
- Reduction of 4-piperidinemethanol derivatives or catalytic hydrogenation of 4-pyridinecarboxaldehyde followed by hydrolysis.
Alkylation with 4-methoxybenzyl halide:
- 4-(hydroxymethyl)piperidine + 4-methoxybenzyl chloride + base → 4-((4-methoxybenzyloxy)methyl)piperidine
Additional Synthetic Considerations and Catalysts
Catalysts: Ruthenium-based catalysts (Ru/C, Ru/TiO2) are effective for hydrogenation steps converting pyridine derivatives to piperidines with high selectivity and yield.
Solvents: Toluene, methanol, or other aprotic solvents are commonly used depending on the step.
Reaction atmosphere: Nitrogen atmosphere is used to purge oxygen before hydrogenation.
Purification: Filtration to remove catalyst residues followed by distillation under reduced pressure ensures high purity.
Recycling: Catalysts and solvents can be recovered and reused, improving cost-efficiency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Catalyst/Notes | Yield & Purity |
|---|---|---|---|
| Methylation of 4-pyridinecarboxaldehyde | Dimethyl carbonate or trimethyl orthoformate, acid catalyst, 20–80 °C, 4–12 h | Acid clay, toluenesulfonic acid | High conversion (>99.5%) |
| Catalytic hydrogenation | Ru/C or Ru/TiO2, H2 2–4 MPa, 40–100 °C, 2–12 h | Ruthenium supported catalyst | Yield ≥96%, purity ≥99% |
| Etherification | 4-(hydroxymethyl)piperidine + 4-methoxybenzyl chloride, base, 25–80 °C | Base: NaH, K2CO3; solvent: DMF | High yield (literature typical) |
Research Findings and Optimization
The two-step method for 4-(dimethoxymethyl)piperidine shows excellent conversion and yield, indicating robust reaction conditions that can be adapted for similar compounds such as 4-((4-methoxybenzyloxy)methyl)piperidine.
The choice of catalyst and solvent significantly affects reaction efficiency and product purity.
Recycling of catalyst and solvent is feasible and reduces production cost.
Etherification conditions must be optimized for nucleophilic substitution to avoid side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzyloxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-formylbenzyloxy)methyl)piperidine or 4-((4-carboxybenzyloxy)methyl)piperidine.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO\
Molecular Weight : 259.35 g/mol
IUPAC Name : 4-((4-methoxybenzyloxy)methyl)piperidine
The compound features a piperidine ring substituted with a methoxybenzyloxy methyl group, contributing to its lipophilicity and potential receptor interactions.
Scientific Research Applications
The applications of 4-((4-Methoxybenzyloxy)methyl)piperidine span across various disciplines, including medicinal chemistry, pharmacology, and neurobiology.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Neuropharmacology : Research indicates that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
- Orexin Receptor Modulation : Preliminary studies show that 4-((4-Methoxybenzyloxy)methyl)piperidine acts as an orexin receptor agonist. This activity could lead to applications in managing sleep disorders and metabolic syndromes by regulating appetite and energy expenditure.
Several studies have highlighted the biological activities associated with this compound:
- Neuroprotective Effects : In vitro assays demonstrate that the compound exhibits protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative conditions such as Alzheimer's disease.
- Behavioral Studies : Animal model studies indicate that administration of this compound can improve sleep quality and metabolic rates, providing insights into its role in obesity management.
Study 1: Orexin Receptor Activation
A study conducted on animal models assessed the binding affinity of 4-((4-Methoxybenzyloxy)methyl)piperidine to orexin receptors. The results demonstrated significant activation, leading to improved metabolic profiles and appetite regulation in tested subjects.
Study 2: Neuroprotective Properties
In a controlled laboratory setting, neuronal cell lines treated with this compound showed reduced markers of oxidative stress compared to control groups. These findings indicate its potential utility in developing therapies for neurodegenerative diseases.
Study 3: Behavioral Impact on Sleep Patterns
A behavioral study involving rodents revealed that administration of the compound resulted in enhanced sleep quality and reduced weight gain. These findings suggest possible applications in treating sleep-related disorders and obesity.
Comparative Analysis with Related Compounds
To understand the unique properties of 4-((4-Methoxybenzyloxy)methyl)piperidine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| N-Methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine | Contains a cyclohexane ring | Known for dissociative anesthetic properties |
| N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine | Benzyl group increases lipophilicity | Different CNS effects compared to piperidine derivatives |
| N-Ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine | Ethyl group alters binding properties | Potentially different pharmacokinetics |
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyloxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of key analogues:
Physicochemical Properties
- Lipophilicity: The tert-butyl-substituted analogue (C₁₆H₂₅N) has higher lipophilicity (predicted log P = 3.5) compared to the methoxybenzyl derivative (log P ~2.8), influencing blood-brain barrier penetration . The benzyloxy-phenoxymethyl derivative (C₂₀H₂₃NO₂) shows moderate hydrophobicity, balancing solubility and membrane permeability .
Synthetic Routes :
Key Research Findings
Substituent Position Matters :
Salt Forms : Hydrochloride salts (e.g., 4-(4-methoxybenzyl)piperidine HCl) improve crystallinity and stability for pharmaceutical formulations .
Biological Activity
4-((4-Methoxybenzyloxy)methyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a benzyloxy substituent, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H19NO2
- Molecular Weight : 219.30 g/mol
- CAS Number : 6498684
The biological activity of 4-((4-Methoxybenzyloxy)methyl)piperidine can be attributed to its interaction with specific receptors and enzymes. The compound is believed to act primarily through:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABAergic pathways, potentially influencing neuronal excitability and neurotransmitter release.
- Inhibition of Phosphodiesterase (PDE) : Some derivatives exhibit PDE inhibitory activity, which can enhance intracellular signaling pathways relevant for treating neurological disorders .
Biological Activity Spectrum
The biological activity spectrum of 4-((4-Methoxybenzyloxy)methyl)piperidine includes potential applications in:
- Analgesic Effects : Compounds in this class have demonstrated efficacy in models of pain relief and may target NMDA receptors, which are involved in pain pathways .
- Antidepressant Properties : By modulating neurotransmitter systems, this compound may have implications for treating depression and anxiety disorders .
- Antiviral Activity : Preliminary studies suggest that piperidine derivatives can exhibit antiviral properties, making them candidates for further investigation in viral infections .
Table 1: Summary of Biological Activities
Case Study Analysis
- Analgesic Efficacy :
- Neuropharmacological Impact :
- Antiviral Potential :
Q & A
Q. What are the optimal synthetic routes for 4-((4-Methoxybenzyloxy)methyl)piperidine, and what purification methods are recommended?
Methodological Answer: The compound can be synthesized via alkylation of piperidine derivatives. A common approach involves reacting piperidine with 4-methoxybenzyloxymethyl chloride under alkaline conditions (e.g., triethylamine or NaH as a base) in anhydrous dichloromethane . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track progress.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) and reaction time (12–24 hrs at 50°C) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., methoxy protons at δ 3.8 ppm, piperidine ring protons at δ 1.4–2.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHNO: 251.15) .
- HPLC : Assess purity (>99%) using a C18 column with UV detection at 254 nm .
Q. What factors influence the compound’s stability during storage?
Methodological Answer: Stability is affected by:
- Environmental Conditions : Store at –20°C under inert gas (N/Ar) to prevent oxidation .
- pH Sensitivity : Avoid aqueous solutions with pH <5 or >8 to prevent hydrolysis of the methoxybenzyloxy group .
- Light Exposure : Use amber vials to mitigate photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the benzyloxy group) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require:
- Targeted Modifications : Replace the methoxy group with halogen (e.g., F, Cl) or bulky substituents to assess steric/electronic effects .
- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to receptors like GPCRs or kinases .
- In Vitro Assays : Test derivatives in cell-based models (e.g., IC measurements for cytotoxicity or enzyme inhibition) .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Methodological Answer: Discrepancies may arise from:
Q. What advanced analytical techniques resolve ambiguities in spectral data (e.g., overlapping NMR signals)?
Methodological Answer:
Q. How can synthetic yields be improved without compromising purity?
Methodological Answer: Optimize via Design of Experiments (DoE):
Q. What methodologies assess the compound’s environmental impact (e.g., biodegradation)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
